Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-methoxythieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-methoxythieno[2,3-b]pyridine-2-carboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-methoxythieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thieno[2,3-b]pyridine core through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-methoxythieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-methoxythieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-methoxythieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-b]pyridine derivatives with different substituents. Examples include:
- Ethyl 3-[(E)-N’-(benzyloxy)imidamido]-4-methoxythieno[2,3-b]pyridine-2-carboxylate
- Various indole derivatives that share structural similarities and biological activities
Uniqueness
What sets Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-methoxythieno[2,3-b]pyridine-2-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in multiple scientific fields.
Properties
IUPAC Name |
ethyl 4-methoxy-3-[(phenylmethoxyamino)methylideneamino]thieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-3-25-19(23)17-16(15-14(24-2)9-10-20-18(15)27-17)21-12-22-26-11-13-7-5-4-6-8-13/h4-10,12H,3,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVHXXHDGCUUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CN=C2S1)OC)N=CNOCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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